molecular formula C15H9Cl2N5O3S B4581268 2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide

2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B4581268
M. Wt: 410.2 g/mol
InChI Key: IEBLRAXMQNLMAK-UHFFFAOYSA-N
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Description

2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a complex organic compound that features a unique combination of a tetrazole ring, a benzothiazole ring, and a dichlorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which is then coupled with the benzothiazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzothiazole compounds.

Scientific Research Applications

2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N5O3S/c16-11-6-5-9(7-12(11)17)22-14(18-19-20-22)8-21-15(23)10-3-1-2-4-13(10)26(21,24)25/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBLRAXMQNLMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 4
2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 5
2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 6
2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide

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